1-Azido-3-chloro-2-propanol
Overview
Description
1-Azido-3-chloro-2-propanol is an organic compound with the molecular formula C3H6ClN3O. It is a colorless oil that is soluble in dichloromethane and chloroform. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Mechanism of Action
Target of Action
1-Azido-3-chloro-2-propanol is a chemical compound used in proteomics research
Mode of Action
The mode of action of this compound involves its azide group. Azides are known to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions . This type of reaction is often used in “click chemistry” to selectively modify biomolecules . The azide group of this compound can react with alkynes to form a stable triazole ring, a process that can be used to attach various functional groups to biomolecules.
Result of Action
The result of this compound’s action is the modification of biomolecules through the formation of a triazole ring. This can be used to attach various functional groups to these biomolecules, potentially altering their function or properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in dichloromethane , suggesting that its solubility and reactivity could be affected by the solvent used. Additionally, the compound should be stored at 4°C for optimal stability .
Preparation Methods
1-Azido-3-chloro-2-propanol can be synthesized through several methods. One common synthetic route involves the reaction of epichlorohydrin with sodium azide. The reaction typically takes place in an aqueous medium, and the product is extracted using organic solvents . Industrial production methods may involve similar reactions but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
1-Azido-3-chloro-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-3-chloro-2-propanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
1-Azido-3-chloro-2-propanol can be compared with other similar compounds such as:
3-Azido-1-propanol: Lacks the chloro group, making it less reactive in certain substitution reactions.
1-Azido-2,3-epoxypropane: Contains an epoxide group, which can undergo ring-opening reactions.
1-Chloro-3-azido-2-propanol: Similar structure but different reactivity due to the position of the azido and chloro groups
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Biological Activity
1-Azido-3-chloro-2-propanol (ACP) is an organic compound characterized by the presence of an azide group and a chloro group attached to a propanol backbone. Its unique chemical structure allows it to participate in various biological activities and chemical reactions, making it a significant compound in medicinal chemistry and bioconjugation strategies.
- Molecular Formula : CHClNO
- Molecular Weight : 109.55 g/mol
- CAS Number : 10975530
Biological Activity Overview
This compound exhibits several biological activities, primarily due to its ability to undergo click chemistry reactions, which are pivotal in bioconjugation and drug development. This compound has been studied for its potential applications in:
- Antimicrobial activity
- Anticancer properties
- Drug delivery systems
The biological activity of ACP can be attributed to its reactivity with nucleophiles, allowing it to form stable covalent bonds with various biomolecules. The azide group is particularly useful in "click" reactions, facilitating the attachment of drugs or imaging agents to target molecules.
Antimicrobial Activity
Research has indicated that derivatives of this compound can exhibit antimicrobial properties. For instance, studies involving chitosan derivatives modified with ACP have shown enhanced antibacterial activity against various pathogens due to the cationic nature of chitosan which interacts with negatively charged microbial membranes .
Anticancer Properties
In a study focusing on the synthesis of polymeric micelles using ACP, it was demonstrated that these micelles could encapsulate anticancer drugs effectively. The incorporation of ACP into the polymer backbone improved the solubility and bioavailability of the drugs, leading to enhanced cytotoxicity against cancer cell lines .
Drug Delivery Systems
The use of ACP in drug delivery systems has been explored extensively. Its ability to form stable conjugates through click chemistry allows for targeted delivery of therapeutic agents. For example, a study highlighted the use of ACP in creating polymer-drug conjugates that showed improved pharmacokinetics and reduced side effects compared to free drugs .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-azido-3-chloropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN3O/c4-1-3(8)2-6-7-5/h3,8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXBDTUEXOVFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450339 | |
Record name | 1-AZIDO-3-CHLORO-2-PROPANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51275-91-3 | |
Record name | 1-AZIDO-3-CHLORO-2-PROPANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-Azido-3-chloro-2-propanol utilized in the synthesis of complex polymers?
A1: this compound functions as a versatile building block in multi-step polymer synthesis. [] Its structure, containing both a chlorine atom and an azide group, allows for sequential chemical reactions. [] In the research, it's initially reacted with monoalkynyl-terminated polyethylene glycol (PEG) through a click reaction targeting the chlorine. [] This forms a difunctional PEG molecule with a hydroxyl and an azide group. [] This modified PEG then serves as a macroinitiator in the polymerization of tert-butyl methacrylate, ultimately leading to the creation of complex miktoarm star terpolymers. []
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